molecular formula C15H14O4S B14725473 Methyl phenyl(phenylsulfonyl)acetate CAS No. 5453-71-4

Methyl phenyl(phenylsulfonyl)acetate

Cat. No.: B14725473
CAS No.: 5453-71-4
M. Wt: 290.3 g/mol
InChI Key: ZZKNZGNURYASHQ-UHFFFAOYSA-N
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Description

Methyl phenyl(phenylsulfonyl)acetate (IUPAC: methyl 2-(benzenesulfonyl)acetate) is an organosulfur compound with the molecular formula C₉H₁₀O₄S and a molecular weight of 214.24 g/mol . Its structure features a phenylsulfonyl group (–SO₂C₆H₅) attached to the α-carbon of a methyl acetate backbone. This compound is primarily used as an intermediate in organic synthesis, leveraging the electrophilic sulfonyl group for nucleophilic substitution or coupling reactions. Key identifiers include CAS RN 34097-60-4 and PubChem CID 555619 .

Properties

CAS No.

5453-71-4

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

methyl 2-(benzenesulfonyl)-2-phenylacetate

InChI

InChI=1S/C15H14O4S/c1-19-15(16)14(12-8-4-2-5-9-12)20(17,18)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI Key

ZZKNZGNURYASHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes to Methyl Phenyl(phenylsulfonyl)acetate

Method 1: Alkylation of Sulfinate Salts via Sulfonyl Chloride Reduction

A patent by CN102924347A outlines a high-yield route starting from substituted benzenesulfonyl chlorides. The process involves:

  • Reduction to sulfinic acid salts : Treatment of benzenesulfonyl chloride with sodium bicarbonate and sodium sulfite (S-WAT) in water at reflux yields sodium sulfinate.
  • Methylation with dimethyl sulfate : The sulfinate intermediate reacts with dimethyl sulfate under phase-transfer conditions (40–45°C) to form methyl phenyl sulfone.
  • Acetate incorporation : Subsequent alkylation with methyl bromoacetate introduces the acetate moiety.

Example :
4-Chlorobenzenesulfonyl chloride (21.0 g) reacted with dimethyl sulfate (18.9 g) yielded 4-chlorophenyl methyl sulfone (17.6 g, 92.1% yield, mp 98–99°C).

Table 1: Sulfinate Alkylation Yields for Substituted Derivatives
Substituent (R) Product Yield (%) Melting Point (°C)
4-Cl 4-Chlorophenyl sulfone 92.1 98–99
4-CH₃ 4-Tolyl sulfone 94.7 86–87
H Phenyl sulfone 91.0 88–89

Method 2: Condensation of Methyl 2-(Phenylsulfinyl)acetate with Aldehydes

Methyl 2-(phenylsulfinyl)acetate serves as a vinylogous organometallic equivalent, reacting with aldehydes to form α,β-unsaturated esters. Post-condensation oxidation converts the sulfinyl group to sulfonyl:

  • Condensation : The anion of methyl 2-(phenylsulfinyl)acetate adds to aldehydes (e.g., benzaldehyde) in THF at −78°C, forming vinylic sulfoxides.
  • Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes sulfoxides to sulfones, yielding this compound.

Optimization Note : Solid-liquid phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves alkylative elimination efficiency, achieving >85% conversion.

Experimental Optimization and Scalability

Reaction Temperature and Solvent Effects

  • Optimal alkylation : 40–45°C in aqueous sodium bicarbonate minimizes byproducts.
  • Condensation : Polar aprotic solvents (DMF, THF) enhance enolate stability, while protic solvents (MeOH) suppress undesired protonation.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium salts increase reaction rates by 30% in biphasic systems.
  • Oxidation control : Stoichiometric H₂O₂/Na₂WO₄ avoids over-oxidation of sulfinyl intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.8–7.4 (m, 10H, aromatic), 4.1 (s, 2H, CH₂), 3.7 (s, 3H, OCH₃).
  • IR (KBr) : 1735 cm⁻¹ (C=O), 1310 cm⁻¹ (SO₂ asym), 1145 cm⁻¹ (SO₂ sym).

Crystallographic Analysis

Single-crystal X-ray diffraction (IUCr) confirms the half-chair conformation of isoxazolidine derivatives, with bond lengths of S–O = 1.45 Å and C–S = 1.77 Å.

Applications in Organic Synthesis

  • Dienoate precursors : Conjugated dienoates from aldehyde condensations enable Diels-Alder reactions.
  • Antimicrobial agents : Sulfone derivatives exhibit bioactivity, with MIC values <10 µg/mL against S. aureus.

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl(phenylsulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl phenyl(phenylsulfonyl)acetate involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly electron-withdrawing, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to form new chemical bonds .

Comparison with Similar Compounds

Ethyl (Phenylsulfonyl)acetate

  • Molecular Formula : C₁₀H₁₂O₄S
  • Molecular Weight : 228.27 g/mol
  • Key Differences: Replaces the methyl ester with an ethyl group, altering solubility and reactivity. The ethyl group enhances lipophilicity, making it more suitable for reactions requiring non-polar solvents.
  • Applications : Similar to the methyl analog but preferred in syntheses where slower ester hydrolysis is advantageous .

Methyl 2-Phenylacetoacetate

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.20 g/mol
  • Key Differences : Contains a β-ketoester group (–COCOOCH₃) instead of sulfonyl. This structural difference increases reactivity in Claisen or Michael additions.
  • Applications : Precursor in amphetamine synthesis; used in forensic research due to its role in illicit drug manufacturing .

Methyl 2-(4-Chlorophenyl)sulfanylacetate

  • Molecular Formula : C₉H₉ClO₂S
  • Molecular Weight : 216.68 g/mol
  • Key Differences : Substitutes sulfonyl with a sulfanyl (–S–) group and introduces a chloro substituent. The reduced oxidation state of sulfur decreases electrophilicity.
  • Applications: Potential agrochemical intermediate; used in synthesizing thioether-linked bioactive molecules .

Propyl 2-(4-Methylbenzenesulfonamido)benzoate

  • Molecular Formula: C₁₇H₁₉NO₄S
  • Molecular Weight : 333.40 g/mol
  • Key Differences : Incorporates a sulfonamide (–SO₂NH–) group and a propyl ester. The sulfonamide enhances hydrogen-bonding capacity, influencing biological activity.
  • Applications : Studied for antibacterial properties; used in pharmaceutical research .

Methyl Phenylacetate

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.17 g/mol
  • Key Differences : Lacks the sulfonyl group, reducing electrophilicity. Simpler phenyl ester structure.
  • Applications : Widely used in perfumery and flavoring due to its sweet, honey-like aroma .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methyl phenyl(phenylsulfonyl)acetate C₉H₁₀O₄S 214.24 Sulfonyl, ester Organic synthesis intermediate
Ethyl (phenylsulfonyl)acetate C₁₀H₁₂O₄S 228.27 Sulfonyl, ethyl ester Tailored ester hydrolysis reactions
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.20 β-Ketoester Precursor in drug synthesis
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 216.68 Sulfanyl, chloro Agrochemical intermediates
Propyl 2-(4-methylbenzenesulfonamido)benzoate C₁₇H₁₉NO₄S 333.40 Sulfonamide, propyl ester Antibacterial research
Methyl phenylacetate C₉H₁₀O₂ 150.17 Phenyl ester Fragrances, flavors

Research Findings and Functional Group Analysis

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (–SO₂–) are strongly electron-withdrawing, enhancing electrophilicity at the α-carbon, which facilitates nucleophilic attacks. Sulfanyl groups (–S–), being less oxidized, are less reactive but useful in forming sulfur-containing heterocycles .
  • Ester Chain Length : Ethyl esters (e.g., Ethyl (phenylsulfonyl)acetate) exhibit higher lipid solubility than methyl esters, impacting their pharmacokinetic profiles in drug design .
  • β-Ketoesters: Methyl 2-phenylacetoacetate’s β-keto group enables keto-enol tautomerism, making it versatile in condensation reactions but unstable under acidic conditions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl phenyl(phenylsulfonyl)acetate?

this compound can be synthesized via esterification and sulfonation reactions. Key considerations include:

  • Reagents : Use phenylsulfonyl chloride and methyl phenylacetate as precursors.
  • Catalysts : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., triethylamine) to facilitate sulfonation.
  • Solvents : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to stabilize intermediates.
  • Temperature : Moderate conditions (20–50°C) to avoid side reactions like over-sulfonation.
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>98%) .

Q. How can researchers characterize this compound and confirm its structural integrity?

Advanced spectroscopic and chromatographic methods are essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester and sulfonyl group positions (e.g., sulfonyl peak at δ 130–140 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 304.07).
  • HPLC/GC-MS : For purity assessment and detection of byproducts (e.g., unreacted phenylacetate).
  • X-ray Crystallography : To resolve ambiguous stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving this compound?

Link research to established theories:

  • Reaction Mechanism Studies : Apply frontier molecular orbital (FMO) theory to predict sulfonation regioselectivity.
  • Drug Delivery Applications : Use partition coefficient (logP) models to optimize lipophilicity for cellular uptake.
  • Environmental Fate : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways .

Q. How should researchers address contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

Methodological adjustments and statistical analysis are critical:

  • Statistical Tools : Use Student’s t-test or ANOVA to compare yield variations across reaction trials. For non-normal data, apply non-parametric tests (e.g., Mann-Whitney U).
  • Byproduct Identification : Combine LC-MS and isotopic labeling to trace side-reaction pathways.
  • Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture or oxygen interference .

Q. What methodologies are recommended for studying the environmental impact of this compound?

Long-term ecological studies should include:

  • Degradation Analysis : Aerobic/anaerobic biodegradation assays with soil or water samples, monitored via LC-MS.
  • Ecotoxicology : Acute toxicity tests using Daphnia magna or Vibrio fischeri, with EC₅₀ calculations.
  • Field Sampling : Use solid-phase extraction (SPE) to detect residues in environmental matrices, validated against spiked controls .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParameterValueReference
¹H NMRSulfonyl protonsδ 7.5–8.2 ppm (multiplet)
HRMS[M+H]+m/z 304.07 (calculated)
HPLCRetention time12.3 ± 0.2 min (C18 column)

Q. Table 2. Environmental Study Design

ObjectiveMethodDurationMetrics
BiodegradationOECD 301B (Ready Biodegradability)28 daysDOC removal ≥ 70%
EcotoxicityOECD 202 (Daphnia acute toxicity)48 hrsEC₅₀ (mg/L)

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